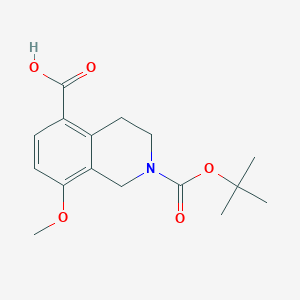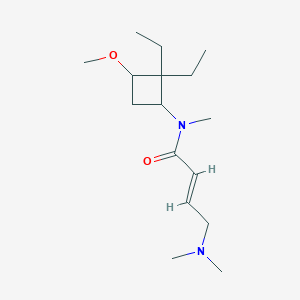
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide is a chemical compound that is widely used in scientific research. This compound belongs to the class of enamide compounds and is commonly referred to as DMXAA. DMXAA has been found to have various biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system and induces the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. DMXAA has also been found to inhibit the formation of new blood vessels in tumors, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which are involved in the immune response. DMXAA has also been found to increase the levels of reactive oxygen species, which are involved in cell signaling and apoptosis. In addition, DMXAA has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various assays. DMXAA has also been found to have a low toxicity level, making it safe for use in animal studies. However, DMXAA has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently in animal studies. In addition, DMXAA has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For DMXAA research include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its potential for the treatment of viral infections and inflammatory diseases.
Conclusion:
DMXAA is a chemical compound that has been extensively studied for its anti-tumor, anti-viral, and anti-inflammatory properties. It has been found to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. DMXAA has also been found to have biochemical and physiological effects, including the induction of cytokine production and the inhibition of inflammation. Although DMXAA has some limitations for lab experiments, it has promising potential for the development of new treatments for cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process that involves the reaction of 3-methoxycyclobutanone with ethylmagnesium bromide, followed by the reaction with N-methyl-2-bromo-N-(dimethylamino)acetamide. The resulting product is then treated with acetic anhydride to give DMXAA. This synthesis method has been widely used in the production of DMXAA for scientific research purposes.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, DMXAA has been found to have anti-viral and anti-inflammatory effects, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-(2,2-diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-7-16(8-2)13(12-14(16)20-6)18(5)15(19)10-9-11-17(3)4/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXCSPQDSTSMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)N(C)C(=O)C=CCN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OC)N(C)C(=O)/C=C/CN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

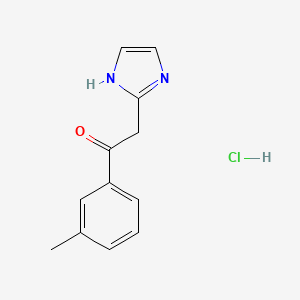

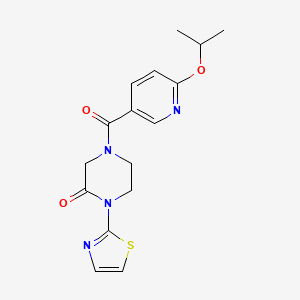

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)
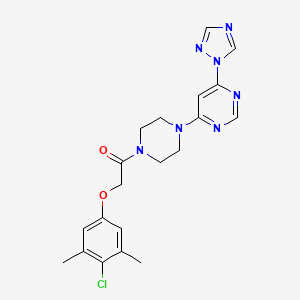
![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)
![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)
